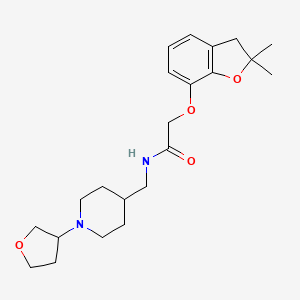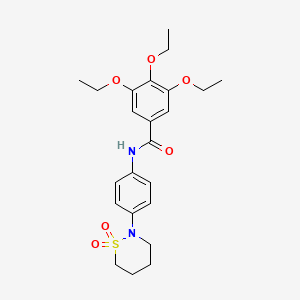
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4,5-triethoxybenzamide” is a complex organic molecule. It contains a thiazinan ring, which is a six-membered cyclic structure containing one nitrogen and one sulfur atom . The thiazinan ring in this compound is substituted with a 1,1-dioxide group . The compound also contains a phenyl ring and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazinan ring, the 1,1-dioxide group, and the benzamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the thiazinan ring might be susceptible to reactions that involve the nitrogen or sulfur atom, and the benzamide group might undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Anti-HIV-1 Activity : A study involving the synthesis of derivatives related to the structure of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4,5-triethoxybenzamide demonstrated anti-HIV-1 activity. Compounds in this series exhibited median effective concentration (EC50) values less than 20 µM, with one showing potent anti-HIV-1 activity (EC50 = 3.2 µM) without toxicity in primary human lymphocytes, CEM, and VERO cells (Aslam et al., 2014).
Antimicrobial Screening : Another research focused on the synthesis of derivatives incorporating the thiazole ring, revealing their potential as therapeutic interventions for microbial diseases. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential in treating bacterial and fungal infections (Desai et al., 2013).
Chemical Properties and Applications
Polymer Synthesis : Research into the synthesis of novel aromatic polyimides using derivatives similar to this compound has shown promising results. These polymers are noted for their solubility in organic solvents and high thermal stability, making them suitable for advanced material applications (Butt et al., 2005).
Anticancer Activities : A study on the design, synthesis, and evaluation of thiazolidinedione derivatives, including compounds structurally related to this compound, reported anti-hyperglycemic and anti-hyperlipidemic agents. This suggests potential applications in developing treatments for diabetes and related metabolic disorders (Shrivastava et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-4-29-20-15-17(16-21(30-5-2)22(20)31-6-3)23(26)24-18-9-11-19(12-10-18)25-13-7-8-14-32(25,27)28/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANYMMHTXOQGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
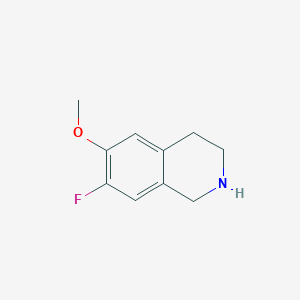
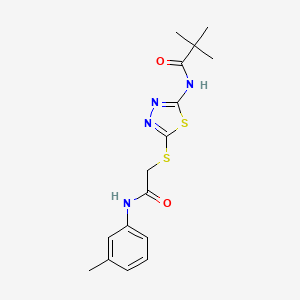
![Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate](/img/structure/B2702150.png)
![N-[2-[4-Methoxy-3-(2-oxopiperidin-1-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2702153.png)
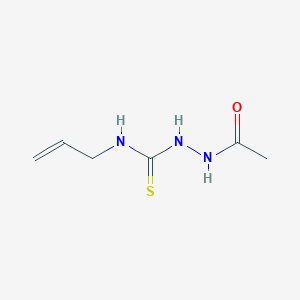
![ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B2702159.png)
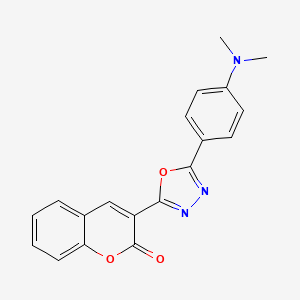
![3-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2702162.png)
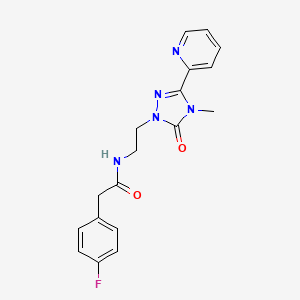
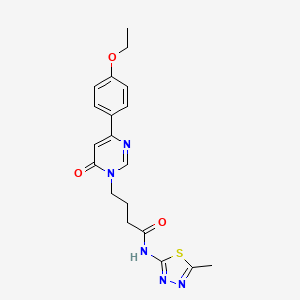
![5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702166.png)
![ethyl 2-{[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2702167.png)
![1-Naphthalen-2-ylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2702168.png)
